1-methyl-1H-benzo[d]imidazol-5-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)14-8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXXLUWNWVRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry for 1 Methyl 1h Benzo D Imidazol 5 Yl Acetate
Established Reaction Pathways for the Synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl acetate (B1210297)
Established synthetic routes to 1-methyl-1H-benzo[d]imidazol-5-yl acetate typically follow a convergent approach, wherein the benzimidazole (B57391) core is first synthesized and then functionalized. This strategy allows for modularity and relies on well-understood, high-yielding reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency. For the synthesis of this compound, a key step involves the palladium-catalyzed C–O coupling of a halogenated benzimidazole precursor with an acetate source. This transformation is analogous to the Buchwald-Hartwig amination, but for C-O bond formation.
The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The catalytic cycle involves the oxidative addition of the aryl halide (e.g., 5-bromo-1-methyl-1H-benzo[d]imidazole) to the Pd(0) center, followed by coordination of the acetate nucleophile and subsequent reductive elimination to yield the final aryl acetate product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.
Organozinc reagents are widely utilized in organic synthesis, most notably in palladium-catalyzed Negishi cross-coupling reactions for the formation of C-C bonds. Their direct application in the formation of the C–O acetate bond is less common than direct C-O coupling strategies. However, organozinc reagents can play a crucial role in multi-step synthetic sequences leading to the target molecule.
One potential pathway involves the preparation of a benzimidazolylzinc reagent. This can be achieved by reacting the precursor, 5-bromo-1-methyl-1H-benzo[d]imidazole, with activated zinc metal (Rieke® Zinc) to form the corresponding organozinc halide. While this species is typically coupled with aryl or alkyl halides, it could theoretically be used in more specialized C-O bond-forming reactions, potentially mediated by a different transition metal catalyst or under specific oxidative conditions. A more plausible indirect strategy involves using a Negishi coupling to introduce a functional group at the 5-position that can be readily converted to a hydroxyl group, such as a protected aldehyde or a benzyl group, which can then be oxidized and esterified to the desired acetate.
The most logical and widely applicable precursor for the synthesis of this compound is 5-bromo-1-methyl-1H-benzo[d]imidazole . This precursor contains the complete, methylated benzimidazole core and a strategically placed bromo-substituent that serves as a versatile handle for subsequent functionalization via cross-coupling reactions.
The synthesis of this key precursor is well-established and typically begins with the regioselective bromination of N-methyl-1,2-phenylenediamine. The resulting 4-bromo-N¹-methylbenzene-1,2-diamine is then cyclized to form the imidazole (B134444) ring. A common method for this cyclization involves reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). This reaction proceeds with high efficiency to yield 5-bromo-1-methyl-1H-benzo[d]imidazole. Once obtained, this bromo-precursor is elaborated to the final acetate product as described in section 2.1.1.
Exploratory Synthetic Routes and Methodological Innovations for Analogous Benzimidazole Acetate Scaffolds
Beyond the established precursor-based methods, research into novel synthetic strategies for benzimidazole derivatives continues to evolve. These exploratory routes aim to improve efficiency, reduce step counts, and introduce greener methodologies.
One innovative approach involves building the benzimidazole ring from a starting material that already contains the desired oxygen functionality. For example, one could start with a substituted o-phenylenediamine (B120857), such as 4-acetoxy-N-methyl-1,2-phenylenediamine, and perform a cyclization reaction with an appropriate one-carbon source (e.g., formic acid, aldehyde). nih.gov This approach alters the order of bond formation and avoids the need for a late-stage cross-coupling reaction.
Another area of innovation is the direct C–H functionalization of the benzimidazole core. This strategy bypasses the need for pre-functionalized halogenated precursors. A directed C–H acetoxylation reaction, potentially catalyzed by palladium or another transition metal, could install the acetate group directly onto the C-5 position of 1-methyl-1H-benzo[d]imidazole. While challenging due to regioselectivity issues, successful C-H activation protocols represent a more atom-economical and efficient synthetic route.
Furthermore, eco-friendly and solvent-free methods are gaining traction. The use of catalysts like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) or heterogeneous catalysts such as ZnO nanoparticles in condensation reactions to form the benzimidazole core represents a move towards greener chemistry. nih.govmdpi.com These methods often offer advantages such as shorter reaction times, simpler work-up procedures, and catalyst recyclability. nih.govscielo.br
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing the yield of this compound, particularly in the palladium-catalyzed C–O coupling step, requires systematic variation of several reaction parameters. The interplay between the palladium source, ligand, base, solvent, and temperature is crucial for achieving high conversion and minimizing side reactions. Efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is a key step for ensuring high catalytic activity. rsc.org
The selection of the palladium source and ligand is paramount. While Pd(OAc)₂ is a common and cost-effective choice, pre-catalysts or combinations with specific ligands often provide superior results. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like Xantphos) are known to accelerate the crucial reductive elimination step in C-O coupling reactions, leading to higher yields. researchgate.net
The solvent must be capable of dissolving the reactants and maintaining the catalyst's stability at the required reaction temperature. Aprotic polar solvents like toluene, dioxane, and dimethylformamide (DMF) are frequently used. The reaction temperature must be high enough to overcome the activation energy barrier but not so high as to cause catalyst decomposition or product degradation. Optimization studies often screen temperatures ranging from 80 °C to 120 °C.
Below is a table summarizing key parameters and their general effects on palladium-catalyzed C–O coupling reactions, which can be applied to optimize the synthesis of this compound.
| Parameter | Options | General Effect on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(ACN)₂ | Choice affects the ease of reduction to active Pd(0). Pd(OAc)₂ is common but can be sensitive to reaction conditions. rsc.orgresearchgate.net |
| Ligand | PPh₃, Xantphos, Buchwald Ligands (e.g., SPhos) | Bulky, electron-rich ligands generally increase reaction rates and yields by promoting oxidative addition and reductive elimination. researchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, more soluble bases like Cs₂CO₃ often improve yields, especially for less reactive substrates. acs.orgmdpi.com |
| Solvent | Toluene, Dioxane, DMF, Methanol | Affects solubility of reagents and catalyst stability. Aprotic solvents are common; sometimes protic co-solvents can aid catalyst activation. acs.org |
| Temperature | 80 - 120 °C | Higher temperatures generally increase reaction rates but can lead to catalyst decomposition if too high. Optimal temperature balances rate and stability. |
By carefully tuning these parameters, the synthesis of this compound from its 5-bromo precursor can be systematically optimized to achieve maximum yield and purity.
Elucidation of Reaction Mechanisms and Transformative Pathways Involving 1 Methyl 1h Benzo D Imidazol 5 Yl Acetate
Mechanistic Investigations of Catalytic Processes in 1-methyl-1H-benzo[d]imidazol-5-yl acetate (B1210297) Formation
The synthesis of the benzimidazole (B57391) core, a key structural component of 1-methyl-1H-benzo[d]imidazol-5-yl acetate, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid. nih.govbeilstein-journals.orgijariie.com Catalysts play a crucial role in this transformation by enhancing reaction rates and improving selectivity.
Catalytic processes can be broadly categorized into acid catalysis, metal-based catalysis, and nanocatalysis.
Acid Catalysis: Both Brønsted and Lewis acids are effective in catalyzing benzimidazole formation. A plausible precursor for the target molecule could be 4-acetoxy-N¹-methylbenzene-1,2-diamine. In the condensation step with a C1 source like formic acid, an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. ijariie.comslideshare.net Catalysts such as p-toluenesulfonic acid (TsOH), hydrochloric acid (HCl), and various solid acid catalysts have been employed. tsijournals.comrsc.org For instance, TsOH has been used to promote the synthesis of a wide range of N-substituted benzimidazoles. rsc.org
Metal-Based Catalysis: A diverse array of metal catalysts, including those based on copper, gold, erbium, and iron, have been developed for benzimidazole synthesis. nih.govrsc.orgmdpi.com Supported gold nanoparticles (AuNPs), for example, have been shown to be highly effective catalysts for the reaction between o-phenylenediamine and aldehydes under ambient conditions. mdpi.com The proposed mechanism involves the activation of unsaturated bonds on the electrophilic gold atoms at the corners and edges of the nanoparticles. mdpi.com Lanthanide catalysts like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) have been noted for their ability to selectively promote the formation of either mono- or di-substituted benzimidazoles depending on the reaction conditions. nih.gov
Nanocatalysis: Nanomaterial-based catalysts, such as nano-Fe₂O₃ and MgO@DFNS (Magnesium oxide on dendritic fibrous nanosilica), offer advantages like high surface area, mild reaction conditions, and catalyst recyclability. rsc.orgrsc.org The role of these catalysts is often to activate the aldehyde and the subsequent imine intermediate, facilitating the cyclization step. rsc.org
The N-methylation step to form the 1-methyl group can be achieved by reacting the benzimidazole precursor with a methylating agent like methyl iodide in a basic medium. tsijournals.com The base, such as potassium carbonate, deprotonates the N-H of the imidazole (B134444) ring, forming a benzimidazolyl anion which then acts as a nucleophile. tsijournals.comtsijournals.com
The following table summarizes various catalytic systems used in the synthesis of benzimidazole derivatives, which are foundational to understanding the formation of this compound.
| Catalyst | Reactants | Solvent/Conditions | Key Mechanistic Role | Yield | Reference |
|---|---|---|---|---|---|
| Au/TiO₂ | o-phenylenediamine, Aldehydes | CHCl₃:MeOH, 25 °C | Activation of imine intermediate for cyclization on nanoparticle surface. | High (80-98%) | mdpi.com |
| Er(OTf)₃ | o-phenylenediamine, Aldehydes | Solvent-free, 80 °C | Lewis acid; coordinates to carbonyl oxygen, enhancing electrophilicity. Controls selectivity. | Excellent (75-99%) | nih.govbeilstein-journals.org |
| p-Toluenesulfonic acid (TsOH) | o-phenylenediamines, Glucose (as C1 source) | Solvent-free | Brønsted acid; protonates carbonyl group to activate it for nucleophilic attack. | Good | rsc.org |
| MgO@DFNS | o-phenylenediamine, Aldehydes | Ethanol (B145695), Ambient Temp. | Heterogeneous base catalyst; facilitates condensation and cyclization. | Excellent (up to 95%) | rsc.org |
| Ammonium (B1175870) Chloride (NH₄Cl) | o-phenylenediamine, Carbonyl compounds | CHCl₃ | Mildly acidic catalyst facilitating condensation. | Good (75-94%) | nih.gov |
Analysis of Intermediate Species and Transition States in Relevant Reactions
The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde proceeds through a sequence of well-defined intermediates. The reaction pathway is a condensation-cyclization-oxidation cascade.
Formation of Carbinolamine Intermediate: The reaction initiates with a nucleophilic attack from one of the amino groups of the o-phenylenediamine derivative onto the electrophilic carbonyl carbon of the aldehyde. This step forms a transient tetrahedral intermediate known as a carbinolamine.
Dehydration to Schiff Base (Imine) Intermediate: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (loss of a water molecule) to form a more stable Schiff base, or imine, intermediate. The catalyst, particularly an acid catalyst, facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (H₂O).
Intramolecular Cyclization: The key ring-forming step involves the intramolecular nucleophilic attack of the second, free amino group onto the carbon atom of the imine bond. This cyclization results in the formation of a non-aromatic 2,3-dihydro-1H-benzimidazole intermediate.
Aromatization: The final step is the aromatization of the dihydrobenzimidazole ring to form the thermodynamically stable benzimidazole product. This is an oxidative process that involves the loss of two hydrogen atoms. In many synthetic protocols, an oxidizing agent is added, while in others, particularly those using metal catalysts like Au/TiO₂, the catalyst itself may facilitate this dehydrogenation step. mdpi.com
Computational studies using Density Functional Theory (DFT) have become an invaluable tool for elucidating these reaction mechanisms. nih.govnih.govopenmedicinalchemistryjournal.com DFT calculations allow for the mapping of the potential energy surface of the reaction, providing insights into the relative energies of intermediates and the energy barriers of transition states. mdpi.comresearchgate.net This analysis helps to confirm the most plausible reaction pathway and understand the role of the catalyst in lowering the activation energies of key steps, such as the cyclization or aromatization. nih.gov For example, theoretical studies can compare the energy profiles of different possible cyclization pathways to predict regioselectivity. nih.gov
The key species involved in the formation of the benzimidazole core are summarized below:
Reactants: o-Phenylenediamine derivative, Aldehyde/Carboxylic Acid
Intermediate I: Carbinolamine (Tetrahedral Intermediate)
Intermediate II: Schiff Base (Imine)
Intermediate III: 2,3-Dihydro-1H-benzimidazole
Product: Substituted Benzimidazole
Influence of Reaction Parameters on Mechanistic Pathways and Selectivity
The outcome of benzimidazole synthesis, including the formation of this compound, is highly dependent on various reaction parameters that can steer the reaction toward desired products and minimize side reactions.
Nature of Reactants and Substituents: The electronic properties of substituents on both the o-phenylenediamine and the aldehyde play a critical role. Electron-donating groups on the diamine increase its nucleophilicity, accelerating the initial attack on the carbonyl. Conversely, electron-withdrawing groups on the aldehyde enhance its electrophilicity, also favoring the initial condensation. Theoretical calculations have shown that the charge density on the carbonyl oxygen can significantly impact the reaction pathway, with electron-rich aldehydes coordinating more effectively to Lewis acid catalysts. nih.govbeilstein-journals.org
Catalyst Choice and Loading: The type of catalyst dictates the mechanistic pathway. Lewis acids like Er(OTf)₃ activate the carbonyl group by coordination, while heterogeneous catalysts like Au/TiO₂ provide a surface for the reaction to proceed, potentially via different intermediates. nih.govmdpi.com The amount of catalyst is also crucial; studies have shown that increasing catalyst loading can improve conversion and yield up to an optimal point. rsc.org
Solvent: The choice of solvent can influence reaction rates and selectivity. Polar protic solvents like ethanol can stabilize charged intermediates and participate in proton transfer, while aprotic solvents may be preferred for other systems. mdpi.com In some cases, solvent-free conditions, often combined with microwave irradiation or grinding, offer a greener and more efficient alternative. rsc.org The use of chloroform (B151607) has been found to be suitable for certain ammonium salt-catalyzed reactions. nih.gov
Temperature: Reaction temperature affects the rate of all elementary steps. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Many modern catalytic methods are designed to operate efficiently at ambient or mild temperatures to improve selectivity and energy efficiency. mdpi.comrsc.org
Selectivity: A significant challenge in the synthesis of N-substituted benzimidazoles is controlling selectivity. When reacting an o-phenylenediamine with two equivalents of an aldehyde, a mixture of the 2-substituted and the 1,2-disubstituted benzimidazole can be formed. nih.gov The reaction conditions can be tuned to favor one over the other. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes selectively yields the 1,2-disubstituted product, whereas the absence of the catalyst favors the mono-condensation product. nih.govbeilstein-journals.org
The table below details the impact of various parameters on the synthesis of benzimidazoles.
| Parameter | Influence on Mechanism and Selectivity | Example |
|---|---|---|
| Catalyst Type | Determines the mode of reactant activation (e.g., Lewis acid coordination vs. surface activation). Can control selectivity between mono- and di-substituted products. | Er(OTf)₃ favors 1,2-disubstitution with electron-rich aldehydes, while its absence favors 2-substitution. nih.gov |
| Solvent Polarity | Affects the stability of intermediates and transition states. Can influence reaction rate and yield. | Ethanol was found to be an excellent solvent for MgO@DFNS catalyzed synthesis, superior to mixed solvent systems. rsc.org |
| Temperature | Controls the reaction rate. Optimized temperature is needed to maximize yield and minimize side products. | Au/TiO₂ catalysis proceeds efficiently at ambient temperature (25 °C), highlighting a mild reaction condition. mdpi.com |
| Reactant Stoichiometry | The molar ratio of aldehyde to diamine is a key factor in controlling the level of substitution (mono- vs. di-substitution). | Using a 1:1.1 ratio of diamine to aldehyde can still produce a mixture of products, requiring catalytic control for selectivity. nih.gov |
| Substituent Effects | Electronic nature of substituents (electron-donating vs. electron-withdrawing) on reactants alters their reactivity and can influence the reaction pathway. | Electron-rich aldehydes coordinate better to Er(OTf)₃, facilitating the formation of double-condensation products. nih.gov |
Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic and structural data specifically for the compound This compound could not be located.
Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections:
Advanced Spectroscopic and Structural Elucidation Studies of 1 Methyl 1h Benzo D Imidazol 5 Yl Acetate
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing Analysis
While spectroscopic data exists for structurally related benzimidazole (B57391) derivatives, the strict requirement to focus solely on "1-methyl-1H-benzo[d]imidazol-5-yl acetate" prevents the inclusion of data from other compounds, as this would be scientifically inaccurate and misleading. Further research or direct experimental analysis of the compound would be required to generate the specific data needed for this article.
Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Benzo D Imidazol 5 Yl Acetate
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For benzimidazole (B57391) derivatives, DFT methods have been successfully used to determine optimized geometries, electronic properties, and various reactivity descriptors.
The electronic structure of 1-methyl-1H-benzo[d]imidazol-5-yl acetate (B1210297) is characterized by the π-conjugated system of the benzimidazole ring, influenced by the electron-donating methyl group at the N1 position and the ester group at the C5 position. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. The HOMO is typically localized over the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is situated on the electron-deficient regions, marking the sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For many benzimidazole derivatives, this energy gap has been computationally determined to be in a range that suggests good stability with potential for controlled reactivity. electrochemsci.orgdergipark.org.tr Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. dergipark.org.tr
Table 1: Representative Calculated Quantum Chemical Properties for Benzimidazole Derivatives This table presents typical values for related compounds as a reference for 1-methyl-1H-benzo[d]imidazol-5-yl acetate.
| Parameter | Typical Calculated Value Range for Benzimidazole Derivatives |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
| Chemical Hardness (η) | 2.0 to 2.5 eV |
| Electronegativity (χ) | 3.2 to 4.2 eV |
Data compiled from analogous compounds in cited literature. electrochemsci.orgdergipark.org.tr
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (e.g., T-type calcium channels)
Molecular dynamics (MD) simulations offer a dynamic perspective of molecular systems, allowing for the exploration of conformational landscapes and the intricate details of ligand-protein interactions. rsc.orgresearchgate.net For a molecule like this compound, MD simulations can reveal the preferred conformations in different environments and how it might interact with biological targets such as ion channels.
T-type calcium channels are significant targets in medicinal chemistry, and understanding how ligands bind to and modulate their function is of great interest. An MD simulation of this compound with a homology model of a T-type calcium channel would typically involve several steps:
System Setup: The ligand and protein are placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system and mimic physiological concentrations.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable starting state.
Production Run: A long-time-scale simulation is performed to sample the conformational space of the ligand-protein complex.
Analysis of the MD trajectory can provide valuable information on the stability of the binding pose, key interacting residues, the role of water molecules in the binding site, and the conformational changes induced in both the ligand and the protein upon binding. researchgate.netnih.gov Such simulations are crucial for rational drug design, helping to optimize the affinity and selectivity of potential drug candidates. cellphysiolbiochem.com
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. DFT calculations can be used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
For this compound, the predicted IR spectrum would show characteristic vibrational frequencies for the C=O stretching of the acetate group, C-O stretching, C-N stretching of the imidazole (B134444) ring, and various C-H bending and stretching modes of the aromatic ring and the methyl group. sapub.orgmdpi.com Theoretical calculations can help in the assignment of experimental spectral bands to specific vibrational modes. nih.gov
Similarly, the 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. beilstein-journals.orgmdpi.com The predicted NMR spectrum would provide information on the chemical environment of each proton and carbon atom. For instance, the chemical shifts of the protons on the benzimidazole ring would be influenced by the positions of the methyl and acetate substituents. The methyl protons would likely appear as a singlet, and the protons of the acetate group would also have characteristic chemical shifts. Comparing the computed spectra with experimental data can confirm the molecular structure. mdpi.commdpi.com
Table 2: Predicted Spectroscopic Features for this compound Based on general knowledge and computational studies of similar functional groups and the benzimidazole scaffold.
| Spectroscopy | Functional Group / Moiety | Predicted Characteristic Signature |
| IR | Acetate C=O | Strong absorption around 1735-1750 cm-1 |
| IR | Benzimidazole Ring | C=N and C=C stretching in the 1450-1620 cm-1 region |
| 1H NMR | N-Methyl Protons | Singlet around 3.7-4.0 ppm |
| 1H NMR | Acetate Methyl Protons | Singlet around 2.1-2.3 ppm |
| 13C NMR | Acetate Carbonyl Carbon | Resonance around 168-172 ppm |
| 13C NMR | Benzimidazole C2 Carbon | Resonance around 140-150 ppm |
Mechanistic Predictions and Validation through Theoretical Studies
Theoretical studies are invaluable for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. For the synthesis of this compound, which could involve N-methylation and C-acylation of a benzimidazole precursor, computational chemistry can be used to explore different reaction pathways.
For instance, the acylation of the benzimidazole ring could proceed through different mechanisms depending on the reaction conditions. rsc.org DFT calculations can be employed to model the potential energy surface of the reaction, identifying the most energetically favorable pathway. nih.gov Theoretical investigation of the transition state structures can reveal the key bond-forming and bond-breaking events and help in understanding the role of catalysts. nih.govrsc.org
Furthermore, computational studies can be used to validate proposed mechanisms by comparing calculated kinetic and thermodynamic parameters with experimental observations. This synergy between theoretical predictions and experimental validation is a powerful approach in modern chemical research, enabling a deeper understanding of reaction mechanisms and facilitating the development of more efficient synthetic routes.
Synthesis and Academic Implications of Derivatives and Analogues of 1 Methyl 1h Benzo D Imidazol 5 Yl Acetate
Synthetic Methodologies for Structurally Related Benzimidazole (B57391) Acetate (B1210297) Derivatives
The synthesis of benzimidazole derivatives can be broadly categorized into two main approaches: the condensation of o-phenylenediamines with carboxylic acids or their derivatives, and the modification of a pre-formed benzimidazole ring. nih.govconnectjournals.com
One of the most established methods for constructing the benzimidazole core involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, such as an aldehyde, nitrile, or orthoester. nih.govconnectjournals.com This reaction is often facilitated by acidic conditions and can be carried out with or without a catalyst. For instance, the synthesis of 2-substituted benzimidazoles can be achieved through the reaction of o-phenylenediamine with various aldehydes. nih.gov
A general synthetic route to produce N-substituted benzimidazole derivatives involves the initial formation of the benzimidazole scaffold followed by alkylation. For example, 1-benzyl-1H-benzo[d]imidazol-2-amines can be synthesized by reacting 1H-benzo[d]imidazol-2-amine with benzyl halides. These intermediates can then be further functionalized. connectjournals.com
More contemporary methods focus on developing more efficient and environmentally benign procedures. These can include microwave-assisted synthesis, which often leads to shorter reaction times and higher yields. connectjournals.com
For the synthesis of acetate derivatives specifically, a common strategy is the acylation of a hydroxyl-substituted benzimidazole. For instance, a hydroxyl group at the 5-position of the 1-methyl-1H-benzo[d]imidazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base.
Comparative Analysis of Academic Research Findings on Analogues (e.g., methyl 2-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-5-yl)acetate)
The academic interest in benzimidazole acetates and their analogues stems from their diverse applications, including their potential as anticancer agents. nih.gov A significant body of research focuses on understanding the structure-activity relationships (SAR) of these compounds.
For instance, a study on novel 1H-benzo[d]imidazole derivatives investigated their potential as anticancer agents targeting human topoisomerase I. nih.gov In this research, a series of compounds were synthesized with various functional groups on the phenyl ring and different alkyl chain lengths at the piperazine end. The study found that specific substitutions significantly influenced the compounds' binding affinity to DNA and their ability to inhibit cancer cell growth. nih.gov
Another area of investigation involves the development of benzimidazole derivatives as anticonvulsant agents. A quantitative structure-activity relationship (QSAR) study on benzotriazine derivatives was used to design new benzimidazole compounds with enhanced binding affinity for GABA(A)/BZd receptors. This research highlighted that the binding affinity was strongly dependent on thermodynamic properties. The synthesized compound, 2-(4-Chloro-phenyl)-5-nitro-1H-benzimidazole, showed significant activity in inhibiting convulsions in preclinical models. researchgate.net
The following interactive data table summarizes the academic findings on various benzimidazole analogues, highlighting the impact of different substituents on their observed activities.
| Compound ID | R1 Substituent | R2 Substituent | Academic Finding | Reference |
| Analogue A | -H | -CH2-piperazine-(4-methyl) | Anticancer activity, DNA binding | nih.gov |
| Analogue B | -Cl | -H | Anticonvulsant activity | researchgate.net |
| Analogue C | -NO2 | -H | Anticonvulsant activity | researchgate.net |
| Analogue D | -H | -CH2-piperazine-(4-ethyl) | Urease inhibitory activity | nih.gov |
| Analogue E | -F | -CH2-piperazine-(4-ethyl) | Urease inhibitory activity | nih.gov |
Rational Design Principles for the Development of Novel Benzimidazole Acetate Compounds with Modified Academic Properties
The rational design of novel benzimidazole acetate compounds with specific academic properties is guided by established principles of medicinal chemistry and materials science. The benzimidazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. researchgate.net
Key principles in the rational design of these compounds include:
Structural Hybridization: This approach involves combining the benzimidazole core with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel properties. This strategy aims to leverage the known activities of different structural motifs to overcome challenges like drug resistance. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of a compound affect its biological activity is crucial. By making targeted changes to the substituents on the benzimidazole ring and the acetate group, researchers can identify key structural features responsible for a desired academic property. nih.gov
Computational Modeling: Molecular docking and other computational techniques are employed to predict the binding interactions of designed compounds with specific biological targets. This allows for the in-silico screening of virtual libraries of compounds before their actual synthesis, saving time and resources. nih.govnih.gov
Isosteric Replacement: This principle involves replacing a functional group in a molecule with another group that has similar physical and chemical properties. This can be used to fine-tune the electronic and steric properties of a compound to improve its academic profile. The benzimidazole ring itself is considered a structural isostere of purine, which contributes to its broad biological activity. researchgate.net
By applying these rational design principles, researchers can systematically explore the chemical space around the 1-methyl-1H-benzo[d]imidazol-5-yl acetate scaffold to develop new derivatives and analogues with tailored academic properties for a variety of applications.
Future Directions and Emerging Research Perspectives on 1 Methyl 1h Benzo D Imidazol 5 Yl Acetate
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Synthetic Routes and Biological Activities
Predictive Modeling of Synthetic Routes:
Machine learning algorithms can be trained on vast datasets of known chemical reactions to predict the most efficient and highest-yielding synthetic pathways for target molecules like 1-methyl-1H-benzo[d]imidazol-5-yl acetate (B1210297). By analyzing various parameters such as catalysts, solvents, and reaction conditions, these models can propose novel and optimized synthetic strategies.
Table 1: Application of Machine Learning in Predicting Benzimidazole (B57391) Synthesis
| ML Model Type | Input Parameters | Predicted Outcome | Potential Advantage for 1-methyl-1H-benzo[d]imidazol-5-yl acetate |
| Neural Networks | Reactants, Reagents, Solvents, Temperature | Reaction Yield, Purity | Identification of novel, high-yield synthetic routes. |
| Random Forest | Catalyst type, Ligand structure | Catalyst Efficiency | Selection of optimal and cost-effective catalysts. |
| Support Vector Machines | Spectroscopic data of reactants | Likelihood of successful reaction | Early-stage go/no-go decisions on synthetic pathways. |
Predicting Biological Activities:
Development of Novel Functionalization and Derivatization Strategies
Future research will likely focus on developing novel methods to functionalize and derivatize the this compound core to explore and optimize its biological properties. researchgate.netacs.org The introduction of diverse substituents at various positions of the benzimidazole ring can significantly influence its pharmacological profile. nih.govresearchgate.net
Recent advancements in synthetic organic chemistry offer a plethora of tools for such modifications. For instance, C-H activation and cross-coupling reactions provide efficient means to introduce new functional groups onto the benzimidazole scaffold. acs.org Derivatization of the acetate group could also lead to a library of new compounds with potentially enhanced activities. nih.govnih.govresearchgate.netrdd.edu.iq
Table 2: Potential Derivatization Strategies and Their Expected Impact
| Position of Derivatization | Functional Group to Introduce | Potential Biological Activity Enhancement |
| Benzene ring (C4, C6, C7) | Halogens, Nitro groups, Amino groups | Enhanced antimicrobial or anticancer activity. |
| Imidazole (B134444) ring (N1-methyl group) | Longer alkyl chains, Aryl groups | Modulation of solubility and pharmacokinetic properties. |
| Acetate group (C5) | Amides, Esters, Hydrazones | Improved target binding and bioavailability. |
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. ijarsct.co.inchemmethod.com Future synthetic routes for this compound will likely prioritize sustainability by employing eco-friendly solvents, catalysts, and energy sources. mdpi.combohrium.comeprajournals.comnih.govjrtdd.com
Key areas of focus in green synthesis of benzimidazoles include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or deep eutectic solvents. nih.gov
Catalyst Innovation: Employing reusable and non-toxic catalysts, such as nano-catalysts, to improve reaction efficiency and reduce waste. nih.govdoi.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Unexplored Biological Pathways and Their Potential Academic Significance
While benzimidazoles are known to target microtubules and inhibit fumarate (B1241708) reductase in parasites, there is a vast, unexplored landscape of biological pathways that could be modulated by compounds like this compound. msdvetmanual.combiorxiv.orgnih.govyoutube.com Identifying novel molecular targets is a critical area for future academic and therapeutic research. researchgate.netnih.govebi.ac.ukekb.eg
Modern chemoproteomics and genetic screening techniques can be employed to identify the protein targets of this compound within a cell. This could reveal novel mechanisms of action and open up new therapeutic avenues. For example, investigating its effects on signaling pathways involved in cancer progression or inflammatory responses could uncover significant academic and clinical potential.
Advanced Spectroscopic Probes and Imaging Techniques for Investigating Intracellular Localization and Interactions
Understanding how a drug molecule behaves within a cell is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques can provide unprecedented insights into the intracellular journey of this compound. nih.govnih.gov
By tagging the molecule with a fluorescent probe, its uptake, distribution, and localization within cellular compartments can be visualized in real-time using techniques like confocal microscopy or two-photon microscopy. rsc.orgrsc.orgmdpi.comresearchgate.netacs.org Furthermore, advanced spectroscopic methods such as Förster Resonance Energy Transfer (FRET) can be used to study its direct interactions with specific intracellular proteins, providing valuable information about its molecular targets and mechanism of action.
Q & A
Q. How can this compound be utilized in multicomponent reactions for novel heterocycles?
- Methodology : Employ Huisgen cycloaddition with azides/alkynes (e.g., CuI catalysis) to form triazole-linked hybrids. For example, react with 2-phenyl-1,3-thiazol-5-amine to generate acetamide derivatives (e.g., compound 9a) . Optimize stoichiometry and solvent polarity (e.g., DCM vs. MeCN) to favor product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
